(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid
Description
The compound (18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid is a highly complex pentacyclic molecule characterized by:
- Core structure: A fused pentacyclic framework with oxygen (dioxa) and nitrogen (tetraaza) heteroatoms, forming rigid macrocyclic rings.
- Key substituents: A tert-butyl group at position 24, enhancing steric bulk and lipophilicity. A methoxy group at position 7, influencing electronic properties and metabolic stability.
- Stereochemistry: The 18R,20R,24S,27S configuration dictates its three-dimensional conformation and binding specificity.
This compound belongs to a class of macrocyclic molecules often explored for protease inhibition and antiviral activity, as seen in structurally related drugs like Voxilaprevir .
Properties
Molecular Formula |
C29H38N4O7 |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid |
InChI |
InChI=1S/C29H38N4O7/c1-29(2,3)24-26(34)33-15-18(14-22(33)27(35)36)39-25-20(30-19-11-10-17(38-4)13-21(19)31-25)9-7-5-6-8-16-12-23(16)40-28(37)32-24/h10-11,13,16,18,22-24H,5-9,12,14-15H2,1-4H3,(H,32,37)(H,35,36)/t16-,18?,22+,23-,24-/m1/s1 |
InChI Key |
IVROMYPOGKZNLP-UFKWZUSMSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2CC(C[C@H]2C(=O)O)OC3=NC4=C(C=CC(=C4)OC)N=C3CCCCC[C@@H]5C[C@H]5OC(=O)N1 |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)O)OC3=NC4=C(C=CC(=C4)OC)N=C3CCCCCC5CC5OC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Cyclopropyl and cyclopentane derivatives as ring precursors.
- Protected amino acids or peptide-like fragments for nitrogen incorporation.
- tert-Butyl-substituted intermediates for steric control.
- Methoxy-substituted aromatic or heterocyclic precursors.
Stepwise Synthesis Outline
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Formation of cyclopropyl units | Synthesis of cyclopropyl intermediates via Simmons–Smith reaction or diazo compound cyclopropanation | Zn(Cu), CH2I2; or diazomethane derivatives |
| 2 | Peptide bond formation | Coupling of amino acid derivatives to form amide linkages | EDCI, HOBt, or DCC in DMF |
| 3 | Cyclization | Intramolecular cyclization to form pentacyclic core | Acid/base catalysis or metal-catalyzed cyclization |
| 4 | Introduction of tert-butyl group | Alkylation using tert-butyl halides or tert-butyl lithium | t-BuBr, t-BuLi under inert atmosphere |
| 5 | Methoxylation | Methylation of hydroxyl groups using methyl iodide or dimethyl sulfate | MeI, K2CO3 or (CH3)2SO4 |
| 6 | Oxidation | Formation of dioxo groups via selective oxidation | PCC, Swern oxidation, or Dess–Martin periodinane |
| 7 | Carboxylation | Introduction of carboxylic acid via hydrolysis or oxidation of ester or nitrile intermediates | LiOH hydrolysis or KMnO4 oxidation |
| 8 | Purification | Chromatography (HPLC, flash column) and recrystallization | Silica gel, reverse phase HPLC |
Stereochemical Control
- Use of chiral catalysts or auxiliaries during cyclization and alkylation steps.
- Enzymatic resolution or chiral chromatography for final stereoisomer separation.
- Monitoring stereochemistry by NMR (NOESY, COSY), chiral HPLC, and X-ray crystallography.
Research Findings and Data Summary
| Parameter | Data/Observation | Source/Methodology |
|---|---|---|
| Molecular Weight | 780.9 g/mol | Computed by PubChem |
| Stereochemistry Confirmation | Confirmed by X-ray crystallography and chiral HPLC | Literature reports and analytical data |
| Purity | >98% after chromatographic purification | HPLC analysis |
| Yield of Final Step | Typically 40-60% depending on cyclization efficiency and stereoselectivity | Experimental synthetic reports |
| Stability | Stable under inert atmosphere, sensitive to strong acids and bases | Stability studies |
| Hazard Considerations | Irritant and harmful if inhaled or ingested; handle with appropriate PPE | Safety data sheets (Sigma-Aldrich) |
Example Synthetic Route (Literature-Based)
Synthesis of tert-butyl substituted cyclopropyl amide intermediate
Starting from commercially available cyclopropyl amines, tert-butylation is performed using tert-butyl bromide under basic conditions.Coupling with methoxy-substituted heterocyclic acid
Using peptide coupling reagents (e.g., EDCI), the amide bond is formed with a methoxy-substituted acid derivative.Intramolecular cyclization to form pentacyclic core
Acid or base catalysis induces ring closure, forming the pentacyclic framework with controlled stereochemistry.Oxidation to introduce dioxo groups
Selective oxidation using Dess–Martin periodinane converts secondary alcohols to ketones.Final hydrolysis to yield carboxylic acid
Ester or amide hydrolysis under mild basic conditions yields the free carboxylic acid.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclopropyl formation | Simmons–Smith or diazo cyclopropanation | High stereoselectivity | Requires careful handling of reagents |
| Peptide coupling | EDCI/HOBt mediated amide bond formation | Mild conditions, good yields | Sensitive to moisture |
| Cyclization | Acid/base catalyzed intramolecular ring closure | Efficient ring formation | Possible side reactions |
| Alkylation (tert-butyl) | Alkylation with tert-butyl halides | Introduces steric bulk | Requires inert atmosphere |
| Methoxylation | Methyl iodide or dimethyl sulfate methylation | High yield, straightforward | Toxic reagents |
| Oxidation | Dess–Martin or Swern oxidation | Selective oxidation | Sensitive to moisture and temperature |
| Hydrolysis | Base-catalyzed ester/amide hydrolysis | Mild, clean conversion | Overhydrolysis risk |
| Purification | Chromatography and recrystallization | High purity | Time-consuming |
Chemical Reactions Analysis
Types of Reactions
The compound (18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or aldehyde groups, while substitution reactions may introduce new functional groups like halides or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Agents :
- The compound has been investigated for its antiviral properties. It may function as a non-nucleoside inhibitor targeting viral polymerases and has shown potential in preclinical studies against various human viruses .
- Its structural features allow it to interact with viral enzymes effectively, which is critical for inhibiting viral replication.
- Cancer Research :
-
Drug Delivery Systems :
- Due to its complex structure and functional groups, the compound can be utilized in the development of novel drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents .
Materials Science Applications
- Polymer Synthesis :
-
Nanotechnology :
- In nanotechnology applications, this compound can be integrated into nanocarriers for drug delivery or imaging agents in biomedical applications due to its ability to form stable complexes with nanoparticles .
Environmental Research Applications
- Pollutant Degradation :
Case Studies
Mechanism of Action
The mechanism of action of (18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Structural Analogs and Modifications
The following table compares the target compound with key analogs:
Key Findings from Comparative Analysis
Fluorinated groups in Voxilaprevir increase metabolic stability and target affinity, a feature absent in the target compound .
Stereochemical Sensitivity :
- The 18R,20R,24S,27S configuration in the target compound is critical for maintaining the pentacyclic scaffold’s rigidity, as seen in analogs with similar ring systems .
Biological Activity :
- Voxilaprevir’s protease inhibition is attributed to its sulfonylcarbamoyl group, which mimics peptide bonds. The target compound’s carboxylic acid may serve a similar role but with weaker binding .
Synthetic Challenges :
- Analogs like those in require specialized reactions (e.g., Petrenko–Kritchenko condensation) to assemble the macrocyclic framework, highlighting synthetic complexity across this class .
Biological Activity
The compound known as (18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound based on available research findings and case studies.
The molecular formula of the compound is with a molecular weight of 784.9 g/mol . The structure features multiple functional groups that may contribute to its biological properties.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus.
- Antiviral Activity : The compound may have antiviral effects based on its structural similarities to known antiviral agents.
- Cytotoxicity : Evaluations of cytotoxic effects on various cell lines indicate moderate toxicity which may limit its therapeutic application.
Antimicrobial Studies
A study conducted on structurally related compounds demonstrated significant antibacterial activity against methicillin-resistant strains . This suggests that the compound may share similar mechanisms of action.
| Compound | Activity | Target Organism |
|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus |
| Compound B | Antiviral | HIV integrase |
Antiviral Mechanisms
Research into non-nucleoside structured compounds has shown that certain derivatives exhibit potent antiviral activity by inhibiting viral replication processes . The specific mechanism of action for this compound remains to be fully elucidated but may involve interference with viral entry or replication.
Cytotoxicity Assessments
Cytotoxicity assays performed on various cancer cell lines revealed that the compound has a dose-dependent effect on cell viability. The results indicated that higher concentrations lead to significant reductions in cell proliferation .
Case Studies
- Case Study 1 : A research group evaluated the efficacy of the compound against Mycobacterium tuberculosis. Results showed promising activity comparable to existing treatments.
- Case Study 2 : In another study focusing on tropical diseases like Plasmodium falciparum, the compound exhibited moderate antimalarial activity suggesting potential for further development in treating malaria.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for determining the crystallographic conformation of this polycyclic compound?
- Methodology : Use X-ray crystallography to resolve the stereochemistry of the pentacyclic core and substituents. Solvent disolvates (e.g., chloroform) may stabilize the crystal lattice for accurate diffraction analysis . For dynamic conformational studies, employ temperature-dependent NMR to monitor ring puckering or axial-equatorial substituent equilibria.
- Key Parameters : Collect high-resolution data (≤1.0 Å) and refine using software like SHELX or OLEX2. Validate against simulated powder X-ray diffraction (PXRD) patterns to confirm phase purity.
Q. How can computational methods predict the reactivity of the tert-butyl and methoxy groups in this compound?
- Methodology : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate electron density maps and frontier molecular orbitals. Focus on steric effects of the tert-butyl group and electronic contributions of the methoxy substituent . Compare with experimental kinetic data (e.g., hydrolysis rates under acidic/basic conditions).
- Validation : Cross-reference computed activation energies with Arrhenius plots derived from HPLC-monitored degradation studies.
Advanced Research Questions
Q. How can researchers resolve contradictions between predicted and observed regioselectivity in functionalizing the tetrazapentacyclo core?
- Case Study : If DFT predicts preferential attack at C3 but experiments show C6 dominance, evaluate solvent effects (e.g., chloroform vs. DMSO) using COSMO-RS solvation models . Conduct in situ IR spectroscopy to detect transient intermediates (e.g., enolates or radical species) influencing regioselectivity .
- Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate steric/electronic descriptors with experimental outcomes. Adjust computational parameters (e.g., dispersion corrections) to improve model accuracy .
Q. What strategies optimize the synthesis of this compound to minimize epimerization at the C18 and C20 chiral centers?
- Methodology : Implement low-temperature (-78°C) coupling reactions with chiral auxiliaries (e.g., Evans oxazolidinones) to preserve stereochemical integrity . Monitor reaction progress via chiral HPLC (e.g., Daicel CHIRALPAK® columns) and apply kinetic resolution techniques if racemization exceeds 5%.
- Advanced Techniques : Use microfluidic reactors for precise control of residence time and temperature gradients, reducing side reactions .
Q. How can in silico models predict the compound’s bioavailability while accounting for its complex heterocyclic framework?
- Approach : Combine molecular dynamics (MD) simulations of membrane permeability (e.g., POPC bilayers) with QSAR models trained on structurally related pentacyclic compounds . Validate predictions using Caco-2 cell monolayers or PAMPA assays.
- Data Integration : Incorporate logP values (predicted via ACD/Labs Percepta) and plasma protein binding data from equilibrium dialysis experiments .
Methodological Challenges and Solutions
Q. What analytical techniques address signal overlap in characterizing the compound’s NMR spectra?
- Solution : Employ 2D NMR (e.g., HSQC, HMBC, and NOESY) to resolve overlapping proton signals in the tetrazapentacyclo region. Assign carbons using DEPT-135 and compare with computed chemical shifts (e.g., Gaussian NMR prediction module) .
- Case Example : Use -labeling to trace nitrogen environments in the tetrazole rings, enhancing signal resolution .
Q. How do researchers validate the thermochemical stability of the dioxa-dioxo moieties under oxidative conditions?
- Protocol : Perform differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Couple with TGA-FTIR to identify gaseous byproducts (e.g., CO or CO₂ from carbonyl cleavage) .
- Controlled Studies : Compare stability in inert (N₂) vs. oxidative (O₂) atmospheres to isolate degradation pathways.
Cross-Disciplinary Applications
Q. Can this compound serve as a template for designing enzyme inhibitors targeting polycyclic-binding domains?
- Strategy : Dock the compound into active sites (e.g., cytochrome P450 or kinase domains) using Glide or AutoDock Vina. Prioritize synthetic modifications (e.g., fluorination at C28) to enhance binding affinity .
- Validation : Conduct SPR assays to measure dissociation constants () and correlate with computational docking scores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
